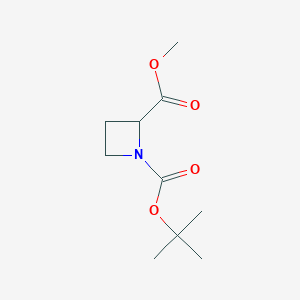

Methyl N-Boc-azetidine-2-carboxylate

Übersicht

Beschreibung

Methyl N-Boc-azetidine-2-carboxylate is a compound that is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are of interest due to their presence in biologically active molecules and their use in the synthesis of peptides and other organic compounds. The azetidine ring is known for its ability to promote γ-turns in peptides, which is crucial for the biological activity of many peptide-based drugs .

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in various studies. One approach involves the reaction of methyl 2-chloro-N-carbalkoxyglycinate with diazomethane to produce N-substituted aziridine-2-carboxylates, which can be further converted into derivatives of O-methylserine and S-methylcysteine . Another method includes the synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid using (S)-phenylglycinol as a resolving agent, highlighting the formation of the azetidine ring by intramolecular alkylation . Additionally, scalable syntheses of (S)-2-methylazetidine have been reported, one of which involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid, suitable for large-scale production .

Molecular Structure Analysis

Azetidine derivatives have a unique four-membered ring structure that imparts certain stereochemical and electronic properties to the molecule. The synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, suggests a cis configuration based on previously published arguments, indicating the importance of stereochemistry in these compounds . The molecular structure of these azetidines is crucial for their biological activity and their ability to mimic certain amino acids like proline.

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions due to their reactive nature. For instance, the N-substituted aziridine-2-carboxylates can be transformed into amino acid derivatives, which are valuable in peptide synthesis . The intramolecular Mitsunobu reaction has been used to synthesize azetidine iminosugars from d-glucose, demonstrating the versatility of azetidine derivatives in forming complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The bench stability of (S)-2-methylazetidine as a crystalline (R)-(-)-CSA salt indicates good stability, which is essential for its practical use in synthesis . The enantiopure 2-methyl-azetidine-2-carboxylic acid's ability to be suitably N- and C-protected for peptide coupling also highlights its chemical versatility and the importance of protecting groups in modulating its reactivity .

Wissenschaftliche Forschungsanwendungen

Organic & Biomolecular Chemistry

“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis, and medicinal chemistry . The functionalization of the azetidine ring is achieved through direct metal-based reactions . The structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena deeply influence the reactivity of the corresponding metallated species .

Synthesis of Azaspiro [3.4]octanes

“Methyl N-Boc-azetidine-2-carboxylate” is used as a building block in the synthesis of azaspiro [3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

Aza Paternò–Büchi Reactions

“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .

Chemistry of Metallated Azetidines

“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis, and medicinal chemistry . The functionalization of the azetidine ring is achieved through direct metal-based reactions . The structure, substitutions at both nitrogen and carbon atoms, and coordinative phenomena deeply influence the reactivity of the corresponding metallated species .

Synthesis of Functionalized Azetidines

“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis of functionalized azetidines . The synthesized oxazolidine was subjected to Strecker-type reaction using TMSCN to afford C-2 substituted azetidine as a diastereomeric mixture . Sodium hydroxide promoted hydrolysis yielded the α-trifluoromethylated azetidine-2-carboxylic acids .

Enantioselective α-Electrophilic Substitution

“Methyl N-Boc-azetidine-2-carboxylate” is used in the field of Organic & Biomolecular Chemistry . It’s a part of the family of saturated nitrogen heterocycles, which are important in catalysis, stereoselective synthesis and medicinal chemistry . Alexakis’ DIANANE 33 (N, N, N ′, N ′-endo, endo-tetramethyl-2,5-diaminonorbornane) 33 proved to be the optimal chiral ligand for enantioselective α-electrophilic substitution of N-Botc-azetidine 30, providing excellent levels of asymmetric induction .

Synthesis and Reactivity of Azetidines

“Methyl N-Boc-azetidine-2-carboxylate” is used in the synthesis and reactivity of azetidines . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Safety And Hazards

Eigenschaften

IUPAC Name |

1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWUDHZVEBFGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564416 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-Boc-azetidine-2-carboxylate | |

CAS RN |

255882-72-5 | |

| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.